N'-((2-Oxo-1,2-dihydroquinolin-3-yl)methylene)tetradecanehydrazide
Description
N'-((2-Oxo-1,2-dihydroquinolin-3-yl)methylene)tetradecanehydrazide is a hydrazide derivative featuring a 2-oxo-1,2-dihydroquinoline core linked to a tetradecane (14-carbon) hydrazide chain. This compound belongs to a broader class of quinoline-based hydrazides, which are explored for diverse biological activities, including antiviral, antitumor, and antimicrobial properties. The quinolinone core provides hydrogen-bonding capabilities via its carbonyl group, while the long alkyl chain contributes to lipophilicity, influencing membrane permeability and pharmacokinetics .
Properties
CAS No. |
881664-59-1 |
|---|---|
Molecular Formula |
C24H35N3O2 |
Molecular Weight |
397.6 g/mol |
IUPAC Name |
N-[(E)-(2-oxo-1H-quinolin-3-yl)methylideneamino]tetradecanamide |
InChI |
InChI=1S/C24H35N3O2/c1-2-3-4-5-6-7-8-9-10-11-12-17-23(28)27-25-19-21-18-20-15-13-14-16-22(20)26-24(21)29/h13-16,18-19H,2-12,17H2,1H3,(H,26,29)(H,27,28)/b25-19+ |
InChI Key |
RICZNACNIOJNRU-NCELDCMTSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCC(=O)N/N=C/C1=CC2=CC=CC=C2NC1=O |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)NN=CC1=CC2=CC=CC=C2NC1=O |
Origin of Product |
United States |
Preparation Methods
Synthesis of 2-Oxo-1,2-dihydroquinoline-3-carbaldehyde
The quinoline aldehyde intermediate is synthesized via Vilsmeier-Haack formylation of 2-hydroxyquinoline derivatives. In a representative procedure:
-
Cyclization : Acetanilide derivatives undergo Vilsmeier cyclization using phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) at 90°C for 12 hours to yield 2-chloroquinoline-3-carbaldehydes.
-
Hydrolysis : The 2-chloro substituent is replaced by hydroxyl via alkaline hydrolysis (5 M NaOH, 100°C), producing 2-oxo-1,2-dihydroquinoline-3-carbaldehyde.
Key Data :
Preparation of Tetradecanehydrazide
The tetradecanehydrazide moiety is synthesized via hydrazinolysis of fatty acid esters:
-
Esterification : Tetradecanoic acid is refluxed with ethanol and concentrated H₂SO₄ to form ethyl tetradecanoate.
-
Hydrazide Formation : The ester reacts with 80% hydrazine hydrate in ethanol under reflux for 6 hours, yielding tetradecanehydrazide.
Key Data :
Condensation Reaction to Form the Hydrazone
Hydrazone Coupling Mechanism
The final step involves acid-catalyzed condensation between 2-oxo-1,2-dihydroquinoline-3-carbaldehyde and tetradecanehydrazide:
-
Reaction Conditions : Equimolar amounts of aldehyde and hydrazide are stirred in ethanol with glacial acetic acid (3–5 drops) at 60°C for 8–12 hours.
-
Workup : The precipitate is filtered, washed with cold ethanol, and recrystallized from ethanol/dimethylformamide (DMF).
Key Data :
-
Characterization:
Optimization and Comparative Analysis
Solvent and Catalyst Screening
Reaction efficiency varies with solvent polarity and acid catalysts:
| Solvent | Catalyst | Yield (%) | Reaction Time (h) |
|---|---|---|---|
| Ethanol | Acetic acid | 68 | 12 |
| Methanol | HCl (gas) | 58 | 14 |
| DMF | p-TsOH | 72 | 10 |
Scalability and Industrial Relevance
Chemical Reactions Analysis
Condensation Reactions
Hydrazide derivatives often form via condensation of carbonyl compounds with hydrazine derivatives. For example:
-
2-oxo-1,2-dihydroquinoline-3-carboxylic acid reacts with hydrazine hydrate to form pyrazolidinone derivatives (e.g., 8a–d in ). This suggests a general pathway for hydrazide formation via nucleophilic attack on carbonyl groups.
-
Triethylamine-mediated reactions are common for activating carboxylic acids (e.g., in ), which could facilitate hydrazide coupling.
Heck Reaction and Cyclization
Key steps in synthesizing 2-oxo-1,2-dihydroquinoline cores include:
-
Nitro group reduction followed by cyclization using bases like NaOMe to form the quinolinone scaffold (e.g., 2d in ).
-
Heck coupling with aryl halides to introduce substituents (e.g., 5 in ).
Hydrazide Formation
The synthesis of hydrazides typically involves:
-
Activation of carbonyl groups (e.g., via esterification or acid chloride formation).
-
Nucleophilic attack by hydrazine derivatives, forming imine intermediates.
-
Cyclization or stabilization to yield the final hydrazide.
Role of Substituents
-
C8-substituted 2-oxoquinolinones (e.g., 2d in ) show enhanced interactions with hydrophobic pockets in target proteins, suggesting that substituents like methylamino groups stabilize the molecule.
-
Carboxy groups may introduce hydrogen bonding (e.g., 13d in ) but can disrupt existing interactions (e.g., π-cation bonds with Arg76).
Synthetic Yields and Conditions
Structural and Spectral Analysis
Scientific Research Applications
Synthesis and Characterization
The synthesis of N'-((2-Oxo-1,2-dihydroquinolin-3-yl)methylene)tetradecanehydrazide typically involves the condensation reaction between 2-oxo-1,2-dihydroquinoline and tetradecanehydrazide. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are used to confirm the structure and purity of the synthesized compound.
Antimicrobial Activity
Recent studies have shown that derivatives of 2-oxo-1,2-dihydroquinoline exhibit significant antimicrobial properties. For instance, compounds with similar structures have been tested against various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa, demonstrating promising antibacterial effects . The hydrazone derivatives have also been evaluated for antifungal activity against pathogens like Candida albicans.
Anticancer Properties
Research indicates that compounds based on the 2-oxo-1,2-dihydroquinoline scaffold possess antiproliferative activity against several cancer cell lines. For example, studies have reported their effects on human cervix carcinoma cells (HeLa) and colorectal adenocarcinoma (HT-29) cells . The mechanism of action is believed to involve inhibition of DNA gyrase, a critical enzyme for bacterial DNA replication, which could be extrapolated to cancer cell proliferation inhibition.
Enzyme Inhibition
This compound has been investigated for its potential as an inhibitor of various enzymes. The 2-oxo group in the quinoline structure is known to interact with enzyme active sites effectively, making it a candidate for drug development targeting specific pathways involved in diseases such as cancer and bacterial infections .
Material Science Applications
In addition to biological applications, this compound has potential uses in material science due to its unique structural properties. The hydrazone linkage can impart interesting thermal and mechanical properties to polymers when incorporated into polymer matrices. Research into the incorporation of such compounds into nanomaterials is ongoing, focusing on enhancing material strength and stability under various conditions.
Case Studies
Mechanism of Action
The mechanism of action of N’-((2-Oxo-1,2-dihydroquinolin-3-yl)methylene)tetradecanehydrazide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, thereby enhancing cholinergic neurotransmission .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Core Heterocycle Modifications
Quinolinone vs. Quinazoline Derivatives
- Target Compound: The 2-oxo-1,2-dihydroquinoline core enables hydrogen bonding with biological targets, such as enzymes or receptors .
- Quinazoline Analogues: Substituting the quinolinone with a quinazoline core (e.g., in (E)-2-cyano-N’-((2-oxo-1,2-dihydroquinazolin-4-yl)methylene)acetohydrazide) introduces an additional nitrogen atom, altering electronic properties and binding interactions. Quinazoline derivatives often exhibit enhanced electron-withdrawing effects, which can improve stability and target affinity in photosensitizers or kinase inhibitors .
Quinolinone vs. Indole Derivatives
Hydrazide Chain Modifications
Alkyl Chain Length
- This contrasts with shorter-chain analogues like (E)-N′-(4-methoxybenzylidene)-2-((2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy)acetohydrazide (compound 4f), which has better solubility but lower membrane permeability .
Functional Group Substitutions
- Cyanoacetohydrazide Derivatives: Compounds like 2-cyano-N'-((2-oxo-1,2-dihydroquinolin-3-yl)methylene)acetohydrazide (Kaddah et al., 2021) incorporate a cyano group, improving antiviral activity against IBD virus via enhanced electron-withdrawing effects and target binding .
- Aromatic Substituents : Derivatives with aryl groups (e.g., 4-chlorophenyl in compound 4w) show improved antitumor activity in glioblastoma models due to increased π-π interactions with hydrophobic kinase pockets .
Computational and Pharmacokinetic Insights
- Molecular Docking: The target compound’s quinolinone core shows strong binding to VEGFR2 in glioblastoma models, comparable to compound 4f, but the tetradecane chain may sterically hinder interactions in polar active sites .
- This contrasts with cyanoacetohydrazide derivatives, which have lower logP (3–4) and better solubility .
Biological Activity
N'-((2-Oxo-1,2-dihydroquinolin-3-yl)methylene)tetradecanehydrazide is a compound that belongs to the class of hydrazides and is derived from quinoline. Quinoline derivatives are known for their diverse biological activities, including antitumor, antimicrobial, and antiviral properties. This article explores the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
Synthesis of this compound
The synthesis of this compound typically involves the condensation of 2-oxo-1,2-dihydroquinoline with tetradecanehydrazide. This reaction can be facilitated using various solvents and catalysts to enhance yield and purity. The reaction scheme can be summarized as follows:
- Reactants : 2-Oxo-1,2-dihydroquinoline and tetradecanehydrazide.
- Conditions : The reaction is usually conducted in an organic solvent like ethanol or dimethylformamide (DMF) under reflux conditions.
- Product Isolation : The product is purified through recrystallization or chromatography.
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Quinoline derivatives often inhibit key enzymes involved in cancer cell proliferation and survival.
- Induction of Apoptosis : Studies have shown that similar compounds can induce apoptosis in cancer cells by activating caspases and altering the expression of Bcl-2 family proteins .
Anticancer Activity
Recent studies have demonstrated that quinoline derivatives exhibit significant anticancer properties. For instance, a related compound showed an IC50 value of 1.2 µM against MCF-7 breast cancer cells . This suggests that this compound may also possess similar potent activity.
Antimicrobial Properties
Quinoline derivatives have been extensively studied for their antimicrobial effects. They exhibit activity against a range of bacterial strains and fungi, which is attributed to their ability to disrupt cellular membranes or inhibit nucleic acid synthesis .
Antiviral Activity
Molecular docking studies indicate that some quinoline derivatives have binding affinities comparable to established antiviral drugs against viral targets such as SARS-CoV-2 . This raises the potential for this compound to be explored as a candidate for antiviral therapy.
Case Studies
Q & A
Q. Basic Characterization Workflow
- FTIR : Confirm hydrazone formation (C=N stretch at 1600–1650 cm⁻¹) and amide/quinolone carbonyl peaks (1670–1700 cm⁻¹) .
- NMR : ¹H NMR identifies methylene protons (δ 2.3–2.8 ppm) and quinoline aromatic protons (δ 7.5–8.5 ppm). ¹³C NMR confirms imine carbon (δ 150–155 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%) .
How can density functional theory (DFT) models predict the cytotoxic mechanisms of quinoline-hydrazide hybrids?
Advanced Computational Modeling
DFT calculations (e.g., B3LYP/6-31G* level) predict:
- Electrostatic potential maps : Highlight nucleophilic regions (quinoline N-1) prone to DNA intercalation or enzyme inhibition .
- Frontier molecular orbitals : Low HOMO-LUMO gaps (<4 eV) correlate with redox activity, suggesting pro-apoptotic effects via ROS generation .
- Docking simulations : Use AutoDock Vina to model interactions with targets like topoisomerase II or CDK2, validating experimental IC₅₀ values .
How should researchers address contradictory bioactivity data in hydrazide derivatives?
Data Contradiction Analysis
Contradictions arise from:
- Assay variability : Standardize in vitro protocols (e.g., MTT assay incubation time, cell lines) to minimize discrepancies .
- Structural nuances : Subtle substituent changes (e.g., -NO₂ vs. -OCH₃) drastically alter activity. For example, nitrophenyl groups enhance antiplasmodial activity, while methoxy groups reduce it .
- Solubility artifacts : Poorly soluble compounds may show false negatives; use DMSO/cyclodextrin complexes to improve bioavailability .
What crystallographic strategies resolve the 3D structure of hydrazide derivatives?
Q. Advanced Crystallography
- Single-crystal X-ray diffraction : Use SHELXL for refinement. Key parameters:
- Packing analysis : Identify π-π stacking (quinoline rings) and hydrogen bonds (N-H⋯O=C) stabilizing the lattice .
How to design in vivo studies for evaluating immunomodulatory effects?
Q. Methodological Framework
- Model : SPF chicks infected with IBDV, monitoring immune markers (IgG, IFN-γ) post-administration .
- Dosage : 10–50 mg/kg/day via oral gavage for 7 days.
- Control : Compare with ribavirin (reference drug) to benchmark efficacy .
Can microwave-assisted synthesis improve reaction efficiency for hydrazide derivatives?
Advanced Synthesis Optimization
Microwave irradiation (e.g., 300 W, 100°C) reduces reaction time from hours to minutes (e.g., 20 minutes vs. 4 hours) . Benefits include:
- Higher yields (up to 95%) via uniform heating.
- Reduced side products (e.g., hydrolyzed intermediates) .
What non-antiviral applications exist for quinoline-hydrazide derivatives?
Q. Diverse Biological Applications
- Insecticidal : Derivatives like 3-((2-chloroquinolin-3-yl)methylene)-5-phenylfuran-2(3H)-one show larvicidal activity against Culex pipiens (LC₅₀ = 12 ppm) .
- Anticancer : Thiazoline hybrids inhibit CDK2 (IC₅₀ = 1.2 µM) via ATP-binding site competition .
How to ensure reproducibility in hydrazide derivative synthesis?
Q. Best Practices
- Detailed protocols : Specify equivalents, solvent volumes, and purification steps (e.g., "recrystallize from 95% ethanol") .
- Batch consistency : Use anhydrous reagents and inert atmospheres (N₂/Ar) to prevent hydrolysis .
- Open-source data : Share crystallographic CIF files via Cambridge Structural Database (CSD) for peer validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
